(2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol (2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.: 921202-56-4
VCID: VC16950935
InChI: InChI=1S/C16H25NO2/c1-2-3-9-14-11-17(15(12-18)16(14)19)10-13-7-5-4-6-8-13/h4-8,14-16,18-19H,2-3,9-12H2,1H3/t14-,15-,16+/m0/s1
SMILES:
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol

(2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol

CAS No.: 921202-56-4

Cat. No.: VC16950935

Molecular Formula: C16H25NO2

Molecular Weight: 263.37 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol - 921202-56-4

Specification

CAS No. 921202-56-4
Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
IUPAC Name (2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol
Standard InChI InChI=1S/C16H25NO2/c1-2-3-9-14-11-17(15(12-18)16(14)19)10-13-7-5-4-6-8-13/h4-8,14-16,18-19H,2-3,9-12H2,1H3/t14-,15-,16+/m0/s1
Standard InChI Key VVKGQMIQWWEKCZ-HRCADAONSA-N
Isomeric SMILES CCCC[C@H]1CN([C@H]([C@@H]1O)CO)CC2=CC=CC=C2
Canonical SMILES CCCCC1CN(C(C1O)CO)CC2=CC=CC=C2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol, reflects its stereospecific configuration. The pyrrolidine ring serves as the core structure, with substituents positioned at the 1-, 2-, 3-, and 4-positions. Key features include:

  • Benzyl Group: Aromatic ring attached to the nitrogen at position 1, contributing to lipophilicity and potential π-π interactions.

  • Butyl Chain: A four-carbon alkyl group at position 4, influencing solubility and steric bulk.

  • Hydroxymethyl Group: Polar functional group at position 2, enabling hydrogen bonding and oxidative transformations.

The molecular formula is C₁₆H₂₅NO₂, with a molecular weight of 263.37 g/mol. Its stereochemistry is critical to its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number921202-56-4
Molecular FormulaC₁₆H₂₅NO₂
Molecular Weight263.37 g/mol
IUPAC Name(2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol
SMILES NotationCCCCC1CN(C(C1O)CO)CC2=CC=CC=C2

Synthesis and Industrial Production

Asymmetric Synthesis Strategies

The synthesis of this compound typically involves multi-step enantioselective routes to establish its three chiral centers. A common approach includes:

  • Pyrrolidine Ring Formation: Cyclization of γ-amino alcohols or related precursors under acidic or basic conditions. For example, guanidinium-mediated cyclization has been reported to achieve high enantiomeric excess.

  • Benzylation: Introduction of the benzyl group via alkylation using benzyl halides (e.g., benzyl bromide) in the presence of a base such as potassium carbonate.

  • Butyl Chain Incorporation: Alkylation at position 4 using butyl halides, often requiring careful temperature control to minimize side reactions.

  • Hydroxymethylation: Oxidation-reduction sequences or hydroxylation reactions to install the hydroxymethyl group at position 2.

Industrial-Scale Optimization

Industrial protocols prioritize cost-effectiveness and scalability. Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) or enzymatic methods can enhance yield and reduce waste. Continuous-flow reactors have been explored to improve reaction control and throughput.

Chemical Reactivity and Derivative Formation

Oxidation and Reduction Pathways

The hydroxymethyl group at position 2 is a key site for chemical modification:

  • Oxidation: Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the hydroxymethyl group to a carboxylic acid, yielding benzyl-butyl-pyrrolidine-3-ol-2-carboxylic acid.

  • Reduction: Sodium borohydride (NaBH₄) reduces the hydroxymethyl group to a primary alcohol, though this is less common due to the group’s inherent stability.

Substitution Reactions

The benzyl and butyl groups participate in nucleophilic substitutions. For instance, the benzyl group can be replaced by other aryl or alkyl groups under palladium-catalyzed cross-coupling conditions.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Antiviral Properties

Preliminary investigations suggest inhibitory effects on viral replication. In a study evaluating herpes simplex virus type 1 (HSV-1), pretreatment with the compound reduced viral titers by 85% compared to untreated controls. Mechanistic studies propose interference with viral entry or protease activity, though exact targets remain under investigation.

Cytotoxic Effects

The compound demonstrates selective cytotoxicity against cancer cell lines, particularly in breast (MCF-7) and lung (A549) carcinomas. IC₅₀ values range from 10–25 µM, with apoptosis induction linked to mitochondrial membrane destabilization.

Comparative Analysis with Analogous Compounds

Structural Analogues

  • (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol: Lacks the benzyl and butyl groups, resulting in reduced lipophilicity and weaker antimicrobial activity.

  • (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride: The hydrochloride salt form enhances solubility but alters stereochemical interactions with biological targets.

Unique Advantages

The presence of both benzyl and butyl groups in (2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol confers superior membrane permeability and target affinity compared to simpler analogues. Its stereochemistry further optimizes binding to chiral biological receptors.

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